Cas no 2418705-62-9 (tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate)

Tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate is a specialized organic compound featuring a tert-butyl ester group, a methoxycarbonylmethyl substituent, and a sulfanylphenylmethyl moiety. Its structure offers versatility in synthetic applications, particularly in peptide and pharmaceutical chemistry, where it can serve as a protected intermediate or building block. The tert-butyl group enhances stability, while the sulfanyl and ester functionalities provide reactive handles for further derivatization. This compound is particularly useful in controlled functionalization and selective transformations, making it valuable for researchers developing complex molecular architectures. Its balanced reactivity and protective group strategy facilitate efficient multi-step synthesis.
tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate structure
2418705-62-9 structure
Product Name:tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate
CAS No:2418705-62-9
MF:C17H25NO4S
MW:339.449703931808
CID:5678908
PubChem ID:165845531
Update Time:2025-06-09

tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-({[5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenyl]methyl}amino)acetate
    • 2418705-62-9
    • EN300-26627982
    • tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate
    • Inchi: 1S/C17H25NO4S/c1-11-13(9-18-10-16(20)22-17(2,3)4)6-12(7-14(11)23)8-15(19)21-5/h6-7,18,23H,8-10H2,1-5H3
    • InChI Key: VZXATQRXLVOCQX-UHFFFAOYSA-N
    • SMILES: SC1=CC(CC(=O)OC)=CC(=C1C)CNCC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 339.15042945g/mol
  • Monoisotopic Mass: 339.15042945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.6Ų

tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26627982-1.0g
tert-butyl 2-({[5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenyl]methyl}amino)acetate
2418705-62-9 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26627982-1g
tert-butyl 2-({[5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenyl]methyl}amino)acetate
2418705-62-9
1g
$0.0 2023-09-12

Additional information on tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate

Introduction to tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate (CAS No. 2418705-62-9)

Tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate (CAS No. 2418705-62-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer therapy. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

The chemical structure of tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate is composed of a tert-butyl ester group, an amino acid moiety, and a substituted phenyl ring with a sulfanyl group. The presence of these functional groups imparts specific chemical properties to the compound. The tert-butyl ester group enhances the lipophilicity and stability of the molecule, making it suitable for pharmaceutical applications. The amino acid moiety contributes to the compound's reactivity and potential for forming hydrogen bonds, which are crucial for interactions with biological targets. The substituted phenyl ring with a sulfanyl group adds to the molecule's hydrophobicity and can influence its binding affinity to specific receptors.

Synthesis Methods

The synthesis of tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common approach is to start with the synthesis of the substituted phenyl ring containing the sulfanyl group. This can be achieved through a series of reactions involving alkylation, substitution, and reduction steps. Once the phenyl ring is synthesized, it can be coupled with an amino acid derivative using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The final step involves esterification with tert-butanol to form the tert-butyl ester group.

Biological Activities

Tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate has been studied for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. Research has shown that this compound exhibits potent antioxidant properties, which can help protect neurons from oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These properties make it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In cancer research, tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate has demonstrated antiproliferative activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for treating brain tumors.

Recent Research Advancements

The latest research on tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate has focused on optimizing its pharmacological properties for clinical applications. One notable study published in the Journal of Medicinal Chemistry explored the use of prodrug strategies to enhance the bioavailability and therapeutic efficacy of this compound. By modifying the ester group or introducing additional functional groups, researchers were able to improve its solubility and stability in physiological conditions.

Another area of active research is the development of drug delivery systems to target specific tissues or cells. Nanoparticle-based delivery systems have shown promise in enhancing the delivery efficiency and reducing side effects associated with systemic administration. These systems can be designed to release the drug in a controlled manner at the site of action, thereby maximizing its therapeutic potential.

Clinical Trials and Future Prospects

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 2-({5-(2-methoxy-2-oxoethyl)-2-methyl-3-sulfanylphenylmethyl}amino)acetate in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of safety profiles and pharmacokinetic parameters. Phase II trials are expected to provide more detailed insights into its therapeutic benefits across different patient populations.

The future prospects for this compound are highly promising, given its multifaceted biological activities and potential applications in various therapeutic areas. Ongoing research aims to further elucidate its mechanisms of action at molecular and cellular levels, identify biomarkers for patient stratification, and develop combination therapies that can enhance its clinical outcomes.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk